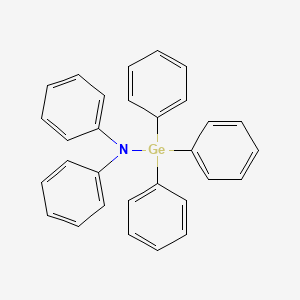
N,N,1,1,1-Pentaphenylgermanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,1,1-Pentaphenylgermanamine is an organogermanium compound characterized by the presence of five phenyl groups attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaphenylgermanamine typically involves the reaction of germanium tetrachloride with phenyl lithium or phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows: [ \text{GeCl}_4 + 5 \text{PhLi} \rightarrow \text{Ge(Ph)}_5 + 4 \text{LiCl} ] where (\text{Ph}) represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and stoichiometry, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N,N,1,1,1-Pentaphenylgermanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of lower oxidation state germanium compounds.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Germanium dioxide (GeO₂).
Reduction: Germanium hydrides (GeH₄).
Substitution: Phenyl-substituted germanium compounds.
Scientific Research Applications
N,N,1,1,1-Pentaphenylgermanamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which N,N,1,1,1-Pentaphenylgermanamine exerts its effects involves its interaction with molecular targets and pathways. The phenyl groups attached to the germanium atom can participate in π-π interactions with aromatic systems, enhancing the compound’s binding affinity to specific targets. Additionally, the germanium atom can coordinate with various ligands, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
N,N,1,1,1-Pentaphenylsilane: Similar structure but with silicon instead of germanium.
N,N,1,1,1-Pentaphenylstannane: Similar structure but with tin instead of germanium.
N,N,1,1,1-Pentaphenylplumbane: Similar structure but with lead instead of germanium.
Uniqueness: N,N,1,1,1-Pentaphenylgermanamine is unique due to the presence of germanium, which imparts distinct electronic properties compared to its silicon, tin, and lead analogs. Germanium’s position in the periodic table allows for unique bonding characteristics and reactivity, making this compound a valuable compound for various applications.
Properties
CAS No. |
64653-46-9 |
|---|---|
Molecular Formula |
C30H25GeN |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
N-phenyl-N-triphenylgermylaniline |
InChI |
InChI=1S/C30H25GeN/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27,28-20-10-3-11-21-28)32(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
NUOPOIHZHHRTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[Ge](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
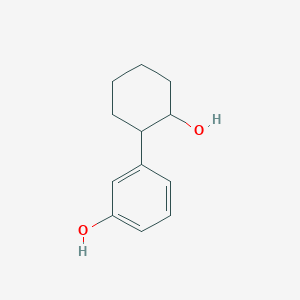
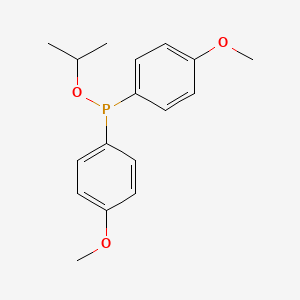
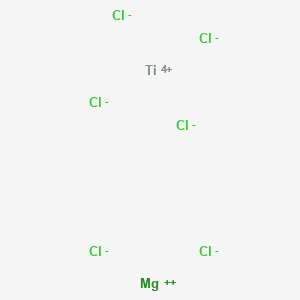
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
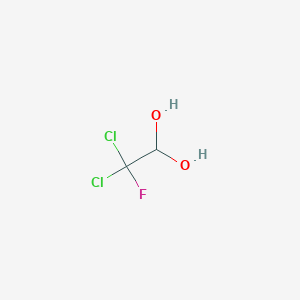
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
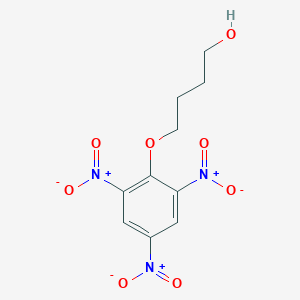
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)

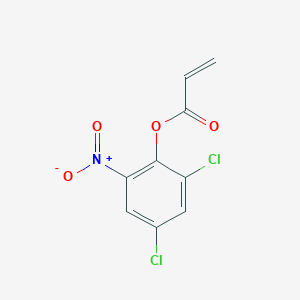
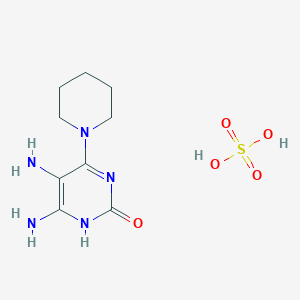
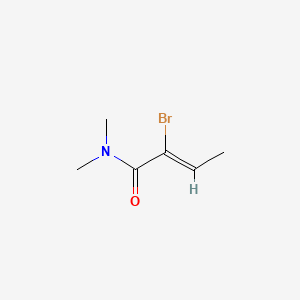
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
